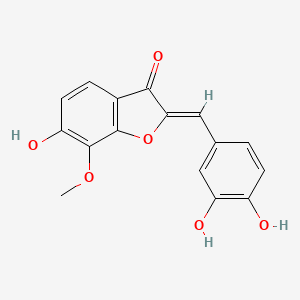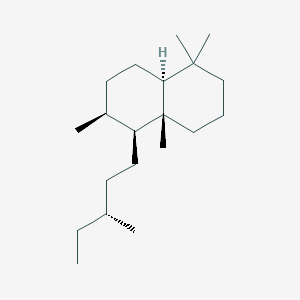
Labdane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Labdane is a terpenoid fundamental parent and a diterpene.
Applications De Recherche Scientifique
Anti-Inflammatory Potential
Labdane diterpenoids have been identified as promising agents in the treatment of inflammation. These compounds inhibit nuclear factor-kappaB (NF-κB) activity, modulate arachidonic acid metabolism, and reduce nitric oxide production, which are key pathways in inflammatory processes. Research has highlighted their significant role in therapeutic interventions for various inflammatory diseases (Tran, Wong, & Chai, 2017).
Synthesis and Structural Analysis
This compound diterpenoids, known for their biological activities, have been subjects of synthetic and structural studies. This includes the synthesis of this compound natural products containing heterocycles and the determination of their unambiguously assigned structures (Mack & Njardarson, 2013).
Antiproliferative Effects
This compound diterpenes have exhibited antiproliferative effects, particularly in cancer research. Studies have focused on synthesizing dimeric diterpenes from this compound and evaluating their activity on various human tumor cell lines, showing significant potential in cancer therapy (Pertino et al., 2013).
Biosynthesis
Research has also delved into the biosynthesis of this compound-related diterpenes. This includes the development of modular approaches for the biosynthesis of these compounds, potentially leading to the production of thousands of distinct natural products (Cyr et al., 2007).
Pharmacological Applications
This compound diterpenes have been studied for their potential in pharmacological applications. This includes the design and synthesis of novel TRPV4 antagonists inspired by this compound diterpenes, which could be useful in treating respiratory diseases, including SARS-CoV-2 infection (Mazzotta et al., 2020).
Novel this compound Diterpenes Discovery
The discovery of novel this compound diterpenes from various sources, including endophytic Streptomyces, has been a significant area of research. This involves isolating new compounds and understanding their biosynthetic pathways (Xiong et al., 2018).
Broad Spectrum of Biological Activities
This compound diterpenes have been reported to possess a broad spectrum of biological activities, contributing significantly to their use in various medicinal and therapeutic applications (Chinou, 2005).
Anti-Plasmodial Activity
Certain this compound diterpenoids have shown promising anti-plasmodial activity, making them potential candidates for malaria treatment (Kenmogne et al., 2006).
Biomimetic Synthesis
Biomimetic synthesis of this compound and its analogs has been explored, focusing on compounds with anti-inflammatory and antioxidant effects. This involves creating synthetic routes for this compound-related compounds (Talniya, Chauhan, & Pandit, 2022).
Cytotoxic Properties
This compound diterpenoids have been isolated from various sources and tested for their cytotoxicity against different human tumor cell lines, showing potential in cancer treatment (Roengsumran et al., 2001).
Cardioprotective Effects
This compound diterpenes have been investigated for their cardioprotective effects in anoxia/reperfusion injury models, showing potential in treating heart-related conditions (Cuadrado et al., 2011).
Vasorelaxant and Hypotensive Actions
The this compound-type diterpene ent-3-acetoxy-labda-8(17),13-dien-15-oic acid has been studied for its vasorelaxant and hypotensive actions, providing insights into potential cardiovascular applications (Simplicio et al., 2014).
Propriétés
Numéro CAS |
561-90-0 |
|---|---|
Formule moléculaire |
C20H38 |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
(1S,2S,4aS,8aR)-2,5,5,8a-tetramethyl-1-[(3R)-3-methylpentyl]-1,2,3,4,4a,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C20H38/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h15-18H,7-14H2,1-6H3/t15-,16+,17+,18+,20-/m1/s1 |
Clé InChI |
LEWJAHURGICVRE-AISVETHESA-N |
SMILES isomérique |
CC[C@@H](C)CC[C@H]1[C@H](CC[C@@H]2[C@@]1(CCCC2(C)C)C)C |
SMILES |
CCC(C)CCC1C(CCC2C1(CCCC2(C)C)C)C |
SMILES canonique |
CCC(C)CCC1C(CCC2C1(CCCC2(C)C)C)C |
Synonymes |
2alpha,3alpha-dihydroxy-labda-8(17),12(13),14(15)-triene labdane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



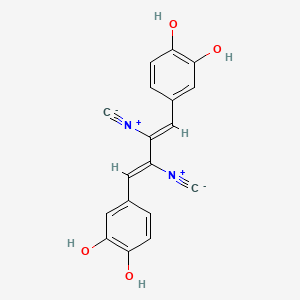
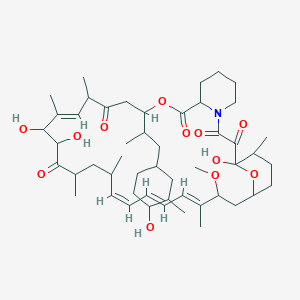
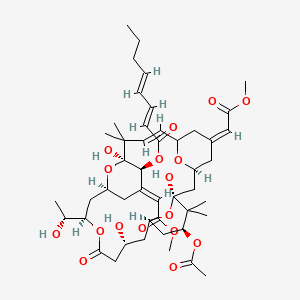



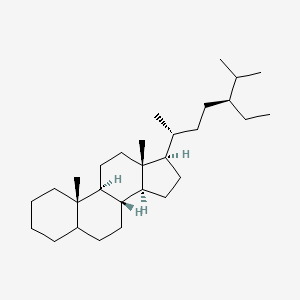
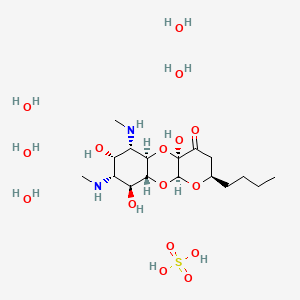
![methyl (Z)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1241207.png)
![[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid](/img/structure/B1241208.png)

